(1-Oxaspiro[4.5]decan-2-yl)methanamine
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Overview
Description
(1-Oxaspiro[4.5]decan-2-yl)methanamine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with a methanamine group attached to the tetrahydrofuran ring. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxaspiro[4.5]decan-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the tandem Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction proceeds through a cascade of Prins and pinacol rearrangement steps, resulting in the formation of the spirocyclic structure . Another method involves the general synthesis of 1-Oxaspiro[4.5]decan-2-ones, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Oxaspiro[4.5]decan-2-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methanamine group and the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
(1-Oxaspiro[4.5]decan-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules and potential drug candidates.
Medicine: The unique structure of this compound makes it a valuable scaffold for designing novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of (1-Oxaspiro[4.5]decan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure provides rigidity and spatial orientation, enhancing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
(2-Oxaspiro[4.5]decan-3-yl)methanamine: Similar in structure but with a different position of the methanamine group.
3-Methylene-1-oxaspiro[4.5]decan-2-one: Contains a methylene group instead of a methanamine group.
(2R,5S)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-7-one: Features additional methyl groups and a different functional group.
Uniqueness
(1-Oxaspiro[4.5]decan-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of the methanamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-oxaspiro[4.5]decan-2-ylmethanamine |
InChI |
InChI=1S/C10H19NO/c11-8-9-4-7-10(12-9)5-2-1-3-6-10/h9H,1-8,11H2 |
InChI Key |
GGRYYUQDXUIJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(O2)CN |
Origin of Product |
United States |
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